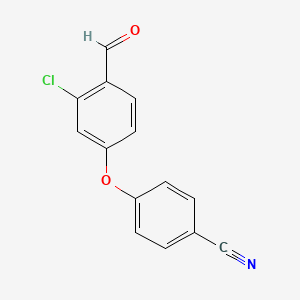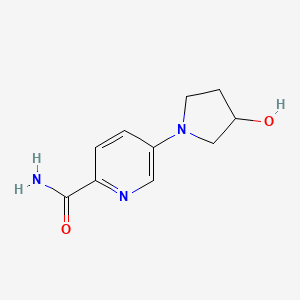
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide is a compound that features a pyrrolidine ring attached to a picolinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and amide functional groups in its structure allows for diverse chemical reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide typically involves the reaction of picolinamide with a hydroxypyrrolidine derivative. One common method includes the condensation of picolinamide with 3-hydroxypyrrolidine under specific conditions to form the desired product . The reaction is often catalyzed by a suitable base and carried out in an organic solvent such as n-octane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolone Derivatives: Compounds like pyrrolidinone share a similar pyrrolidine ring structure.
Picolinamide Derivatives: Compounds with variations in the substituents on the picolinamide moiety.
Uniqueness
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide is unique due to the combination of the hydroxyl group on the pyrrolidine ring and the amide group on the picolinamide moiety. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
属性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-10(15)9-2-1-7(5-12-9)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2,(H2,11,15) |
InChI 键 |
VQDXDZFDDBOKQW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1O)C2=CN=C(C=C2)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

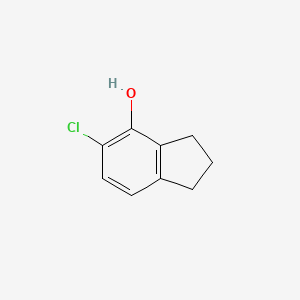
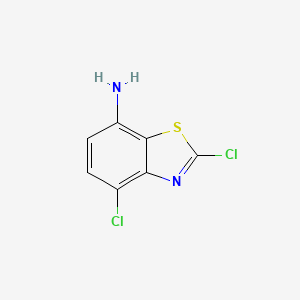
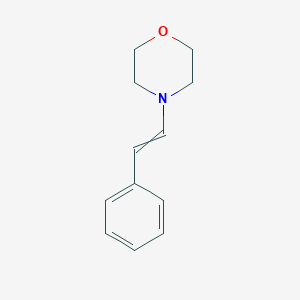
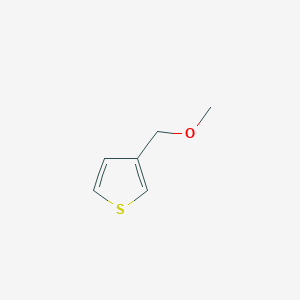
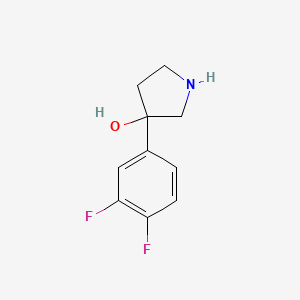
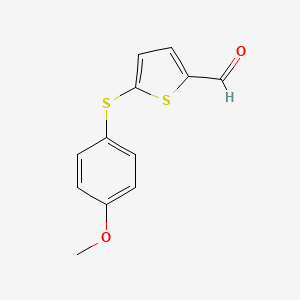
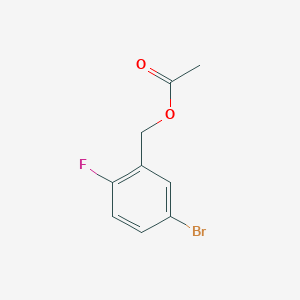
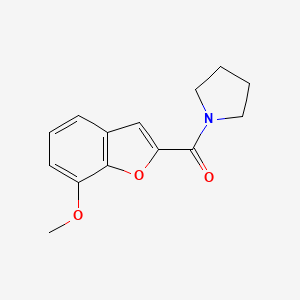

![4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid](/img/structure/B8607344.png)
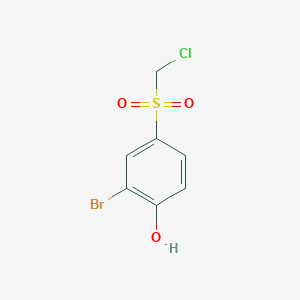
![1-Propanesulfonic acid, 3-[(4-methylcyclohexyl)amino]-](/img/structure/B8607359.png)
